8-Bromoadenine-13C2,15N2
Description
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Properties
Molecular Formula |
C₃¹³C₂H₄BrN₃¹⁵N₂ |
|---|---|
Molecular Weight |
217.99 |
Synonyms |
6-Amino-8-bromopurine-13C2,15N2; 8-Bromo-9H-purin-6-amine-13C2,15N2; 8-Bromo-1H-purin-6-amine-13C2,15N2; NSC 21697-13C2,15N2 |
Origin of Product |
United States |
Contextualizing Halogenated Purine Nucleobase Analogs in Biological Research
Halogenated derivatives of purine (B94841) nucleobases, such as adenine (B156593) and guanine, are a cornerstone of biochemical and pharmacological research. The introduction of a halogen atom, like bromine, at a specific position on the purine ring can dramatically alter the molecule's physicochemical properties, including its size, electronegativity, and ability to form hydrogen bonds. These modifications can, in turn, influence its biological activity.
For instance, halogenated purines have been instrumental in the development of therapeutic agents, including antiviral and anticancer drugs. researchgate.net The presence of a halogen can enhance the metabolic stability of a nucleoside analog, making it more resistant to enzymatic degradation and thereby increasing its therapeutic efficacy. lgcstandards.com In a research context, these analogs are frequently used to probe the structure and function of nucleic acids and proteins. medchemexpress.com By substituting a natural base with a halogenated counterpart, scientists can investigate the critical interactions that govern processes like DNA replication, transcription, and repair. medchemexpress.com The bromine atom in 8-bromoadenine (B57524), for example, can alter the conformational preferences of the nucleoside, providing insights into the structural requirements of enzymes and receptors that bind adenine-containing molecules.
The Power of Stable Isotope Labeling in Modern Molecular and Cellular Investigations
Stable isotope labeling is a non-radioactive method for tagging molecules to trace their journey through biological systems. medchemexpress.com By replacing common atoms like carbon-12 (¹²C) and nitrogen-14 (¹⁴N) with their heavier, stable isotopes, carbon-13 (¹³C) and nitrogen-15 (B135050) (¹⁵N), researchers can distinguish the labeled molecules from their naturally abundant, "light" counterparts. medchemexpress.com This mass difference is readily detectable by mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy, allowing for precise quantification and tracking. Current time information in Bangalore, IN.isotope.combiomall.in
This technique has revolutionized our understanding of cellular metabolism, a field now often referred to as metabolomics or fluxomics. Current time information in Bangalore, IN.biomall.in By feeding cells with nutrients labeled with stable isotopes, scientists can follow the metabolic fate of these molecules, mapping out complex biochemical pathways and determining the rates of metabolic reactions. Current time information in Bangalore, IN.nih.gov This approach provides a dynamic view of cellular processes that is often impossible to achieve with traditional methods that only measure static metabolite concentrations. nih.gov Stable isotope labeling is also a critical tool in quantitative proteomics, where it is used to accurately measure differences in protein abundance between different cell states, a technique famously known as Stable Isotope Labeling by Amino acids in Cell culture (SILAC). isotope.com
Research Paradigms Enabled by 8 Bromoadenine 13c2,15n2
Regiospecific Isotopic Labeling Approaches for Purine Core (¹³C, ¹⁵N Positions)
The synthesis of 8-Bromoadenine with precise isotopic labeling at two carbon and two nitrogen positions (¹³C₂,¹⁵N₂) necessitates sophisticated strategies that build the purine ring from elemental isotopic sources. These methods can be broadly categorized into chemical synthesis and de novo biosynthesis, both aiming for high regiospecificity and isotopic enrichment.
Chemical synthesis routes often construct the purine ring system sequentially, introducing labeled atoms from simple, commercially available precursors. For instance, the pyrimidine (B1678525) portion of the purine can be assembled using ¹³C- and ¹⁵N-labeled reagents, followed by the cyclization of the imidazole (B134444) ring. A combination of ¹⁵N-labeled ammonia (B1221849) or nitrites and ¹³C-labeled formates or cyanides allows for the directed placement of isotopes. researchgate.netrsc.org The analysis of ¹H-¹⁵N and ¹³C-¹⁵N spin-spin coupling constants via Nuclear Magnetic Resonance (NMR) spectroscopy is a critical tool to confirm the exact positions of the incorporated isotopes within the heterocyclic framework. rsc.org
Alternatively, de novo enzymatic synthesis offers a powerful "one-pot" approach. semanticscholar.org This methodology leverages the purine biosynthesis pathway enzymes to construct the nucleotide from basic labeled precursors. semanticscholar.org By supplying a culture or enzymatic system with specific isotopically labeled starting materials, the purine ring is assembled with the labels in predetermined positions based on the well-established biochemical pathway. For example, providing the system with [¹⁵N]aspartate, [¹⁵N]glutamine, [¹³C]glycine, and ¹³C-formate derivatives ensures the incorporation of these isotopes into the purine core. Williamson and co-workers pioneered a method for the de novo biosynthesis of purine rNTPs using enzymes from the pentose (B10789219) phosphate (B84403) pathway, which converts precursors into 5-phospho-D-ribosyl-α-1-pyrophosphate (PRPP) before the assembly of the purine ring. semanticscholar.org
Table 1: Isotopic Precursors for Purine Core Labeling
| Precursor Molecule | Isotope(s) | Target Position(s) in Purine Ring |
|---|---|---|
| [¹⁵N]Ammonium Chloride | ¹⁵N | N1, N3, N7, N9, Amino Group |
| [¹⁵N]Sodium Nitrite | ¹⁵N | N7, N9 |
| [¹³C]Glycine | ¹³C | C4, C5 |
| [¹³C]Formate | ¹³C | C2, C8 |
| [¹⁵N]Aspartate | ¹⁵N | N1 |
| [¹⁵N]Glutamine | ¹⁵N | N3, N9 |
| ¹³C-D-Glucose | ¹³C | Ribose moiety, C4, C5 (via metabolism) |
| ¹³C-Sodium Bicarbonate | ¹³C | C6 |
Precursor Synthesis and Derivatization for 8-Bromoadenine-¹³C₂,¹⁵N₂
Once the isotopically labeled adenine core is synthesized, the next critical step is its derivatization to yield the target compound, 8-Bromoadenine-¹³C₂,¹⁵N₂. The synthesis begins with the production of adenine labeled at the desired positions (e.g., ¹³C at C8 and one other position, and ¹⁵N at two positions in the ring).
A common route involves the direct bromination of the labeled adenine precursor. The C8 position of the purine ring is susceptible to electrophilic substitution. Treatment of the isotopically labeled adenine with a brominating agent, such as N-bromosuccinimide (NBS) or elemental bromine in a suitable solvent system (e.g., dimethylformamide), results in the regiospecific introduction of a bromine atom at the C8 position. The reaction conditions must be carefully controlled to prevent degradation of the purine ring or non-specific bromination.
For example, a fully ¹⁵N-labeled 8-bromoadenine has been successfully synthesized in five steps starting from relatively inexpensive ¹⁵N sources like ¹⁵N-NH₄Cl and ¹⁵N-NaNO₂. researchgate.net This multi-step approach allows for the gradual construction and modification of the purine, culminating in the final bromination step to yield the desired product. researchgate.net
Chemoenzymatic Synthesis of Labeled Nucleosides and Nucleotides from 8-Bromoadenine-¹³C₂,¹⁵N₂
The isotopically labeled 8-Bromoadenine-¹³C₂,¹⁵N₂ base is a crucial building block for producing corresponding nucleosides and nucleotides, which are essential tools in structural biology and metabolic studies. researchgate.net Chemoenzymatic synthesis is the preferred method for this transformation, as it offers high stereo- and regiospecificity that is difficult to achieve through purely chemical means. nih.govacademie-sciences.fr
The core of this process is the N-glycosylation reaction, where a sugar moiety (typically ribose or 2'-deoxyribose) is attached to the N9 position of the purine base. academie-sciences.fr This is most efficiently accomplished using enzymes from the nucleoside salvage pathway, particularly nucleoside phosphorylases (NPs) or nucleoside 2'-deoxyribosyltransferases (NDTs). academie-sciences.frbeilstein-journals.org
In a typical reaction catalyzed by purine nucleoside phosphorylase (PNP), the labeled 8-Bromoadenine base is combined with a sugar-1-phosphate donor, such as α-D-ribose-1-phosphate or 2-deoxy-α-D-ribofuranose-1-phosphate. beilstein-journals.orgresearchgate.net The enzyme facilitates the transfer of the sugar group to the purine base, forming the β-anomer of the corresponding nucleoside, 8-Bromoadenosine-¹³C₂,¹⁵N₂ or 2'-Deoxy-8-bromoadenosine-¹³C₂,¹⁵N₂. beilstein-journals.org
Further phosphorylation to create nucleotides (e.g., monophosphate, diphosphate, or triphosphate) is also achieved enzymatically. A cascade of kinase enzymes can be employed in a one-pot synthesis to convert the newly formed nucleoside into its nucleotide derivatives. beilstein-journals.org This chemoenzymatic approach is highly efficient and avoids the need for complex protection and deprotection steps common in chemical synthesis. academie-sciences.fr
Table 2: Key Enzymes in Chemoenzymatic Synthesis
| Enzyme Class | Specific Enzyme Example | Role in Synthesis |
|---|---|---|
| Nucleoside Phosphorylase (NP) | E. coli Purine Nucleoside Phosphorylase (PNP) | Catalyzes N-glycosylation by transferring a sugar-1-phosphate to the labeled base. beilstein-journals.org |
| Phosphopentomutase (PPM) | E. coli Phosphopentomutase | Interconverts ribose-5-phosphate (B1218738) and ribose-1-phosphate. beilstein-journals.org |
| Ribokinase (RK) | E. coli Ribokinase | Phosphorylates ribose to ribose-5-phosphate. beilstein-journals.org |
| Nucleoside Kinase | Adenosine Kinase | Phosphorylates the resulting labeled nucleoside to a nucleoside monophosphate. |
| Nucleotide Kinase | Adenylate Kinase | Converts nucleoside monophosphates to diphosphates and triphosphates. |
Purification and Validation of Isotopic Purity for Research Applications
Following synthesis, rigorous purification and validation are essential to ensure the final product, 8-Bromoadenine-¹³C₂,¹⁵N₂, meets the high standards required for research applications. The primary goals are to confirm the chemical identity and purity, as well as to quantify the isotopic enrichment and verify the specific locations of the labels. rsc.org
Purification: High-Performance Liquid Chromatography (HPLC) is the predominant technique for purifying the final compound from the reaction mixture. silantes.com Reversed-phase HPLC columns are typically used to separate the polar 8-Bromoadenine-¹³C₂,¹⁵N₂ from unreacted precursors, byproducts, and enzymes. The chemical purity of the collected fractions is often assessed directly by the HPLC system's detector (e.g., UV-Vis), with purities greater than 95-98% being a common target. silantes.com
Validation of Structure and Isotopic Purity: A combination of mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy is employed for comprehensive validation. rsc.org
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS), often coupled with liquid chromatography (LC-MS), is used to confirm the molecular weight of the labeled compound. rsc.org The measured mass will be higher than the unlabeled analogue, corresponding to the number of incorporated ¹³C and ¹⁵N isotopes. By analyzing the isotopic distribution of the molecular ion peak, the degree of isotopic enrichment can be accurately calculated. rsc.orgacs.org This technique is essential for verifying that the desired level of labeling (>98%) has been achieved. silantes.com
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is indispensable for confirming the structural integrity and the precise location of the isotopic labels. rsc.orgrsc.org
¹³C-NMR: A ¹³C-NMR spectrum will show strong signals corresponding to the enriched carbon positions.
¹⁵N-NMR: This technique directly observes the labeled nitrogen atoms.
Heteronuclear Correlation Spectra: Two-dimensional NMR experiments, such as HSQC (Heteronuclear Single Quantum Coherence) and HMBC (Heteronuclear Multiple Bond Correlation), are used to establish connectivity between protons, carbons, and nitrogens. These experiments provide unambiguous evidence of the label positions by showing correlations between specific ¹H, ¹³C, and ¹⁵N nuclei. rsc.orgresearchgate.net
Table of Mentioned Compounds
| Compound Name |
|---|
| 8-Bromoadenine-¹³C₂,¹⁵N₂ |
| Adenine |
| 8-Bromoadenine |
| ¹⁵N-Ammonium Chloride |
| ¹⁵N-Sodium Nitrite |
| 8-Bromoadenosine-¹³C₂,¹⁵N₂ |
| 2'-Deoxy-8-bromoadenosine-¹³C₂,¹⁵N₂ |
| 5-phospho-D-ribosyl-α-1-pyrophosphate (PRPP) |
| N-bromosuccinimide (NBS) |
| α-D-ribose-1-phosphate |
| 2-deoxy-α-D-ribofuranose-1-phosphate |
| [¹⁵N]Aspartate |
| [¹⁵N]Glutamine |
| [¹³C]Glycine |
| ¹³C-Formate |
| ¹³C-D-Glucose |
| ¹³C-Sodium Bicarbonate |
Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural and Dynamic Studies
Nuclear Magnetic Resonance (NMR) spectroscopy is a primary technique for investigating the structure and dynamics of molecules at an atomic level. openmedscience.com The presence of ¹³C and ¹⁵N nuclei in 8-bromoadenine-¹³C₂,¹⁵N₂ significantly enhances the utility of NMR methods.
The precise measurement of ¹³C and ¹⁵N chemical shifts provides invaluable information about the electronic environment of the nuclei, making it a sensitive tool for studying tautomerism and conformational changes. encyclopedia.pub In purine derivatives like 8-bromoadenine, different tautomeric forms, such as the N7-H and N9-H forms, can coexist in solution. researchgate.netresearchgate.net The distinct electronic distributions in these tautomers lead to significant differences in the chemical shifts of the involved carbon and nitrogen atoms.
Studies on adenine and its derivatives have shown that ¹⁵N NMR is particularly effective in identifying the preferred tautomeric form in solution. researchgate.net For instance, fully ¹⁵N-labeled adenines have been used to suggest the existence of an N3-H tautomer in addition to the major N9-H and minor N7-H tautomers in DMSO-d₆ solution. researchgate.net The analysis of ¹³C and ¹⁵N chemical shifts, often aided by computational calculations, allows for the unambiguous assignment of signals to specific tautomers and the determination of their relative populations in different environments. researchgate.netresearchgate.net
Table 1: Tautomeric Forms of 8-Bromoadenine
| Tautomer | Description |
|---|---|
| N9-H | The major tautomeric form where the hydrogen is attached to the N9 nitrogen of the purine ring. |
| N7-H | A minor tautomeric form with the hydrogen attached to the N7 nitrogen. |
| N3-H | A less common tautomer suggested by ¹⁵N NMR studies in certain solvents. researchgate.net |
The chemical shifts of ¹³C and ¹⁵N nuclei are highly sensitive to their local environment, making them excellent reporters for intermolecular interactions and the characterization of ligand binding sites. nih.govplos.org When 8-bromoadenine-¹³C₂,¹⁵N₂ binds to a target molecule, such as a protein or nucleic acid, changes in the electronic environment of the labeled atoms occur. These changes result in chemical shift perturbations (CSPs) that can be monitored by ¹³C or ¹⁵N Heteronuclear Single Quantum Correlation (HSQC) NMR experiments. nih.gov
By titrating a sample of the target molecule with the labeled ligand and observing the changes in the ¹³C and ¹⁵N chemical shifts, researchers can map the binding interface. plos.org The magnitude of the CSPs can provide information about the proximity of specific atoms to the binding partner. This technique is instrumental in drug discovery and structural biology for identifying the precise location of small molecule binding on a biomolecule and for determining binding affinities. openmedscience.complos.org
Solid-state NMR (ssNMR) spectroscopy is a powerful technique for studying the structure and dynamics of molecules in non-crystalline or insoluble states, which are often characteristic of complex biological systems like membrane proteins, amyloid fibrils, and large biomolecular assemblies. nih.govnih.govfrontiersin.org The incorporation of isotopically labeled analogs like 8-bromoadenine-¹³C₂,¹⁵N₂ into these systems is crucial for obtaining high-resolution structural and dynamic information. mst.edu
ssNMR can provide atomic-level insight into these complex systems where solution NMR and X-ray crystallography may not be applicable. nih.gov The use of ¹³C and ¹⁵N labeling allows for the application of various multidimensional correlation experiments that help in resonance assignment and the determination of structural restraints, such as internuclear distances and torsion angles. nih.govmeihonglab.com For example, ssNMR studies on labeled histidines have provided detailed information on protonation states, tautomerism, and hydrogen bonding within proteins. meihonglab.com This approach enables the characterization of ligand binding and conformational changes within a native-like environment. nih.gov
Mass Spectrometry (MS) in Mechanistic and Quantitative Research
Mass spectrometry is a versatile analytical technique that measures the mass-to-charge ratio of ions, providing information about the molecular weight and structure of a compound. The use of isotopically labeled 8-bromoadenine significantly enhances the capabilities of MS in both mechanistic and quantitative studies.
Isotope dilution mass spectrometry (IDMS) is a highly accurate method for quantifying the amount of a specific substance in a sample. osti.govresearchgate.net In this technique, a known amount of an isotopically labeled version of the analyte, such as 8-bromoadenine-¹³C₂,¹⁵N₂, is added to the sample as an internal standard. osti.gov This "spike" has a different mass from the naturally occurring (unlabeled) analyte but is assumed to behave identically during sample preparation and analysis.
By measuring the ratio of the mass spectrometric signals of the labeled and unlabeled compounds, the concentration of the unlabeled analyte in the original sample can be precisely calculated. osti.govnih.gov This method corrects for sample loss during extraction and purification and compensates for variations in ionization efficiency in the mass spectrometer, leading to highly reliable and reproducible quantification. mdpi.com IDMS is widely used in metabolomics to accurately measure the levels of metabolites in biological fluids and tissues. nih.govnih.gov
Tandem mass spectrometry (MS/MS) involves the fragmentation of a selected precursor ion to generate a spectrum of product ions. This fragmentation pattern provides a structural fingerprint of the molecule. When an isotopically labeled compound like 8-bromoadenine-¹³C₂,¹⁵N₂ is used, the masses of the fragment ions containing the labeled atoms will be shifted accordingly.
This mass shift is instrumental in elucidating fragmentation pathways. nih.gov By comparing the fragmentation spectra of the labeled and unlabeled compounds, researchers can determine which fragments contain the labeled atoms and thereby deduce the connectivity of the atoms in the molecule and the mechanisms of bond cleavage. nih.govuibk.ac.at This approach has been used to study the fragmentation of 8-bromoadenine itself, where low-energy electron attachment leads to the cleavage of the C-Br bond as a primary fragmentation pathway. uibk.ac.atresearchgate.net The ability to trace the fate of specific atoms through the fragmentation process is crucial for identifying unknown reaction products and understanding reaction mechanisms. researchgate.net
Table 2: List of Compounds
| Compound Name |
|---|
| 8-Bromoadenine |
| 8-Bromoadenine-¹³C₂,¹⁵N₂ |
| Adenine |
| Histidine |
| 8-bromoguanine |
| 2-fluoroadenine |
| 8-Thiomethyladenine |
High-Resolution Mass Spectrometry for Reaction Monitoring
High-Resolution Mass Spectrometry (HRMS) is a powerful technique for the real-time analysis of chemical reactions, offering the ability to track reactant consumption, intermediate formation, and product generation with high specificity and accuracy. nih.gov In the context of reactions involving this compound, HRMS provides an unambiguous method for monitoring its transformation, such as dehalogenation.
The key advantage of using the isotopically labeled this compound is the unique mass signature conferred by the heavy isotopes (¹³C and ¹⁵N). This distinct mass-to-charge ratio allows it to be clearly distinguished from other background ions or species with the same nominal mass in a complex reaction mixture.
During a reaction, such as the conversion of this compound to Adenine-13C2,15N2, HRMS can perform the following:
Track Reactant Decay: Monitor the decrease in the signal intensity corresponding to the precise mass of the this compound ion.
Track Product Formation: Simultaneously monitor the increase in signal intensity for the exact mass of the resulting product, Adenine-13C2,15N2.
This capacity for simultaneous monitoring provides detailed kinetic data and mechanistic insights into the chemical transformation. nih.gov The innovations in ambient ionization techniques and the development of portable mass spectrometers further enhance the applicability of this method for on-line process optimization and control. nih.gov
| Compound | Isotopic Label | Monitored Event | Expected Observation |
|---|---|---|---|
| This compound | ¹³C₂, ¹⁵N₂ | Reactant Consumption | Decrease in signal at its specific m/z |
| Adenine-13C2,15N2 | ¹³C₂, ¹⁵N₂ | Product Formation | Increase in signal at its specific m/z |
Surface-Enhanced Raman Scattering (SERS) for Reaction Tracking
Surface-Enhanced Raman Scattering (SERS) is a highly sensitive vibrational spectroscopy technique capable of detecting trace amounts of molecules adsorbed on or near the surface of plasmonic nanostructures, such as gold (Au) or silver (Ag) nanoparticles. thermofisher.com The technique leverages the enhancement of the electromagnetic field at the nanoparticle surface, known as a "hotspot," to amplify the Raman signal by orders of magnitude. thermofisher.comspie.org This makes SERS an ideal tool for in-situ monitoring of surface-catalyzed reactions. researchgate.net Studies on 8-bromoadenine (8-BrAd) and its derivatives have demonstrated that SERS can be used to track their chemical transformations in real time. researchgate.netnih.gov
Real-Time Monitoring of Chemical Transformations Involving 8-Bromoadenine Derivatives
The transformation of 8-bromoadenine (8-BrAd) and 8-bromo-adenosine (8BrdA) on the surface of Au and Ag nanoparticles can be tracked in real-time using SERS. researchgate.netrsc.org Upon laser irradiation, the C-Br bond in the molecule cleaves, leading to the formation of adenine or adenosine. nih.govchemrxiv.org This conversion is observed spectrally through the temporal evolution of the SERS signal. researchgate.net
Specifically, the reaction can be followed by monitoring the decrease in intensity of Raman peaks associated with the reactant and the simultaneous increase in intensity of peaks characteristic of the product. For instance, the ring breathing mode of 8-BrAd is distinct from that of adenine, allowing for clear differentiation. researchgate.net The reaction kinetics can be determined by plotting the ratio of these characteristic reactant and product peaks over time. researchgate.net
| Vibrational Mode | 8-BrAd Peak (cm⁻¹) | Adenine Peak (cm⁻¹) | Observation During Reaction |
|---|---|---|---|
| Ring Breathing Mode | ~764 | ~734 | Decrease at 764 cm⁻¹, Increase at 734 cm⁻¹ researchgate.net |
This real-time monitoring capability provides crucial insights into reaction mechanisms and kinetics under mild conditions. researchgate.net
Investigation of Hot-Electron Transfer Processes in Nanoparticle Systems
The debromination of 8-bromoadenine derivatives on plasmonic nanoparticle surfaces is not a thermal process but is driven by a hot-electron transfer mechanism. rsc.orgacs.org When noble metal nanoparticles are illuminated with light that resonates with their localized surface plasmon frequency, highly energetic electrons, or "hot electrons," are generated. thermofisher.comrsc.org These hot electrons can be transferred from the nanoparticle to an adsorbed molecule, such as 8-BrAd. rsc.orgnih.gov
This transfer of an electron to the 8-BrAd molecule forms a transient negative ion. acs.orgacs.org This intermediate state is unstable and rapidly dissociates, leading to the cleavage of the carbon-bromine (C-Br) bond and the formation of an adenine radical and a bromide ion. nih.govchemrxiv.orgacs.org This entire process can occur on a timescale of seconds or even milliseconds. rsc.org
Research has shown that this hot-electron transfer can even be mediated through a DNA wire. nih.govacs.org In such experiments, 8-bromo-adenosine (8BrdA) incorporated into a DNA oligonucleotide tethered to a silver nanoparticle underwent dehalogenation, even when positioned several nanometers away from the nanoparticle surface. nih.govacs.org This demonstrates that hot electrons can travel along the DNA strand to induce a chemical reaction at a distance. nih.gov The reaction rate is dependent on factors such as laser power and wavelength, with higher photon energies generally leading to faster reactions. rsc.org Studies comparing silver and gold nanoparticles have found that the dehalogenation reaction rate is typically higher on silver. nih.govacs.org
| Factor | Effect on Reaction Rate | Source |
|---|---|---|
| Laser Power | Increases with higher power | rsc.org |
| Photon Energy | Increases with higher energy (shorter wavelength) | rsc.org |
| Nanoparticle Substrate | Higher on Ag compared to Au | nih.govacs.org |
| Distance from Nanoparticle | Decreases with increasing distance | nih.govacs.org |
Understanding these hot-electron transfer processes is crucial for engineering nanoscale chemical reactions and developing applications in plasmon-driven catalysis. researchgate.netacs.org
Mechanistic Investigations of 8 Bromoadenine 13c2,15n2 in Biological and Biochemical Pathways
DNA Damage and Repair Mechanisms Induced by 8-Bromoadenine (B57524) Analogs
8-Bromoadenine and its analogs are subjects of significant research due to their potential as radiosensitizers in cancer therapy. nih.govnih.govrsc.org The core principle of a radiosensitizer is to increase the DNA damage inflicted upon carcinogenic cells by radiation, while sparing healthy tissue. nih.govrsc.org The introduction of a heavy atom like bromine into a DNA precursor is a key strategy in this endeavor. Mechanistic studies focus on how these analogs, once incorporated into DNA, interact with radiation and cellular repair systems to enhance cell killing.
A primary mechanism by which 8-bromoadenine enhances radiation damage is through its interaction with low-energy electrons (LEEs). nih.govacs.orgacs.org High-energy radiation generates a cascade of secondary electrons with energies typically below 20 eV, and these LEEs are highly effective at inducing DNA strand breaks. acs.orgacs.org 8-Bromoadenine is particularly efficient at capturing these LEEs. nih.govacs.orgresearchgate.net
Gas-phase studies have demonstrated that when 8-bromoadenine (8BrA) attaches to an electron with energy below 3 eV, it can form a stable parent anion (8BrA⁻). acs.orgacs.org In addition to this stable anion, the interaction leads to fragmentation through resonant exocyclic bond cleavages. acs.org The principal fragmentation pathway is the cleavage of the carbon-bromine (C-Br) bond, a process known as dissociative electron attachment (DEA). researchgate.netresearchgate.net This reaction yields a bromide anion (Br⁻) and a highly reactive adeninyl radical.
Density functional theory (DFT) calculations have elucidated the nature of the transient negative ion formed upon electron capture. acs.orgacs.orgresearchgate.net These calculations reveal a unique bond in the 8BrA⁻ anion where the majority of the negative charge is located on the bromine atom and the spin is primarily on the C8 atom of the purine (B94841) ring. acs.orgresearchgate.net The detailed understanding of these long-lived anionic states is critical for the rational design of new therapeutic agents. The goal is to enhance dissociative electron transfer to the DNA backbone, which is a critical step in inducing the DNA strand breaks that lead to cancer cell death. acs.orgresearchgate.net
| Phenomenon | Electron Energy Range | Key Products | Significance | Reference |
|---|---|---|---|---|
| Parent Anion Formation | < 1 eV to < 3 eV | Stable 8BrA⁻ | Demonstrates high electron capture efficiency and stability of the transient negative ion. | acs.orgacs.org |
| Dissociative Electron Attachment (DEA) | < 3 eV | Br⁻ anion, adeninyl radical | Primary mechanism for C-Br bond cleavage, generating reactive species that can damage DNA. | researchgate.netresearchgate.net |
| Bond Characteristics (from DFT) | N/A | Unique C8-Br bond in anion | Reveals charge localization on Br and spin on C8, explaining the propensity for dissociation. | acs.orgresearchgate.net |
The ultimate consequence of the chemical changes induced by LEEs on 8-bromoadenine is damage to the DNA structure, primarily through strand breaks. However, direct evidence for the enhancement of single strand breaks (SSBs) has been nuanced. One study investigating SSBs in a 13-mer oligonucleotide containing 8BrA upon 8.44 eV photon irradiation did not observe a significant enhancement in the SSB yield compared to an unmodified DNA sequence of the same composition. nih.gov This suggests that the radiosensitizing effect may be highly dependent on the experimental conditions and the specific DNA sequence context. nih.gov
The context of oxidative damage is also crucial. Reactive oxygen species (ROS) constantly damage DNA, with 8-oxo-7,8-dihydroguanine (8-oxoG) being one of the most common lesions. nih.govescholarship.orgnih.gov Analogs like 8-oxoadenine (8-oxoA) are also significant products of oxidative stress. mdpi.com The presence of bromine radicals (Br•) or bromine oxides (BrO•, BrO₂•), which could potentially be formed from 8-bromoadenine, are implicated as the ultimate DNA-damaging species in other contexts, such as exposure to bromate. nih.gov These reactive species can lead to oxidative base modifications, further contributing to the genotoxic stress within the cell.
| Experimental System | Damage Type | Finding | Implication | Reference |
|---|---|---|---|---|
| 13-mer oligonucleotide with 8BrA | Single Strand Breaks (SSB) | No clear enhancement of SSB yield upon 8.44 eV photon irradiation compared to non-modified DNA. | The sensitizing effect may be context-dependent or operate via mechanisms other than direct SSB enhancement. | nih.gov |
| HeLa-M cell cultures | Single Strand Break Repair | Inhibition of SSB repair observed at 0.1 mM concentration. | Damage accumulation due to stalled repair pathways contributes to radiosensitization. | medchemexpress.com |
The persistence of DNA lesions is determined by the efficiency of cellular DNA repair pathways. The introduction of modified bases like 8-bromoadenine can interfere with these processes. The primary pathway for repairing oxidative base damage is the base excision repair (BER) pathway, which is initiated by DNA glycosylases that recognize and remove the damaged base. escholarship.orgmdpi.com
Key enzymes in the BER pathway, such as 8-oxoguanine DNA glycosylase (OGG1) and MutY homolog (MUTYH), are highly specific for their substrates, primarily 8-oxoG. escholarship.orgnih.govfrontiersin.orgresearchgate.net While direct studies on the interaction of these enzymes with 8-bromoadenine in DNA are limited, research on the related analog 8-oxoadenine shows that it can suppress the repair of neighboring lesions, suggesting that modified purines can disrupt the local functioning of the repair machinery. mdpi.com The presence of a bulky bromine atom at the C8 position could sterically hinder the recognition and binding of BER enzymes, slowing the repair process. As demonstrated in cell cultures, 8-bromoadenine inhibits single-strand break repair, which is a downstream step in the BER pathway, leading to the accumulation of toxic repair intermediates. medchemexpress.com This interference with repair enzyme function is a critical component of its mechanism as a radiosensitizer.
Purine Metabolism and Enzymology Studies Using Isotopic Tracers
The isotopic labeling in 8-Bromoadenine-13C2,15N2 makes it a powerful tool for investigating purine metabolism. By tracing the journey of the heavy carbon (¹³C) and nitrogen (¹⁵N) atoms, researchers can elucidate metabolic fluxes and probe the interactions of the analog with key enzymes in purine synthesis and salvage pathways. wikipedia.orgnih.gov
Stable isotope labeling is a cornerstone of metabolic flux analysis (MFA), a technique used to quantify the rates of reactions within a metabolic network. nih.govnih.govyoutube.com When a cell culture is supplied with a labeled substrate like this compound, the labeled compound can be taken up and processed by the cell. If it enters the purine salvage pathway, the labeled 8-bromoadenine base can be converted into its corresponding nucleotide, 8-bromo-AMP. Further metabolic processing could potentially transfer the labeled purine ring to other molecules.
| Concept | Description | Analytical Method | Information Gained | Reference |
|---|---|---|---|---|
| Isotopic Labeling | Use of molecules containing stable heavy isotopes (e.g., ¹³C, ¹⁵N) to track atoms through reactions. | N/A | Allows for the differentiation between substrate and product molecules. | wikipedia.orgnih.gov |
| Metabolic Flux Analysis (MFA) | A quantitative framework to calculate reaction rates (fluxes) within a metabolic network. | Mass Spectrometry, NMR | Provides rates of pathway utilization (e.g., glycolysis, purine synthesis). | nih.govnih.gov |
| Mass Isotopomer Distribution (MID) | The relative abundance of different isotopologues (molecules differing in isotopic composition) of a metabolite. | Mass Spectrometry | Reveals the extent of label incorporation from a tracer into a specific metabolite. | nih.gov |
Once inside the cell and converted to its nucleotide forms (e.g., 8-Br-ADP, 8-Br-ATP), 8-bromoadenine can interact with the enzymes of purine metabolism. Studies have shown that 8-Br-ATP and 8-Br-ADP can act as substitutes for the natural nucleotides ATP and ADP in reactions catalyzed by various phosphotransferases. nih.gov However, their efficiency as phosphate (B84403) donors or acceptors is generally much lower than that of their natural counterparts. nih.gov This suggests that the presence of 8-bromoadenine nucleotides could competitively inhibit these enzymes, thereby disrupting cellular energy metabolism and nucleotide synthesis.
Allosteric Regulation Studies with 8-Bromoadenine Nucleotide Analogs
Allosteric regulation is a critical mechanism for controlling enzyme activity, where the binding of an effector molecule to a site other than the active site modulates the enzyme's function. Adenine (B156593) nucleotides like ATP and ADP are common allosteric effectors. Studies using 8-bromoadenine nucleotide analogs, such as 8-Br-ATP and 8-Br-ADP, have been instrumental in understanding the stringent structural requirements for allosteric activation or inhibition.
Research has shown that the introduction of a bulky bromine atom at the 8-position of the adenine ring significantly alters the molecule's ability to function as an allosteric effector. In nearly all enzymes tested, including phosphofructokinase, isocitrate dehydrogenase, and glutamate (B1630785) dehydrogenase, the 8-bromoadenine nucleotides lost the allosteric capabilities of their natural counterparts. nih.gov This suggests that the conformation of the adenine nucleotide, particularly the orientation around the glycosidic bond, is crucial for inducing the necessary conformational changes in the enzyme for allosteric control. While these analogs can often still bind to the catalytic site and act as substrates (albeit with reduced efficiency), they fail to trigger the allosteric response. nih.gov
The use of this compound in these studies would allow for detailed investigation of the binding event itself. Using isotope-filtered NMR experiments, researchers can selectively observe the signals from the labeled analog, providing precise information on its binding pose, its interaction with specific amino acid residues, and any subtle conformational changes it might induce in the protein, even in the absence of a full allosteric transition.
| Enzyme | Natural Effector | 8-Bromoadenine Analog | Observed Allosteric Effect of Analog | Reference |
|---|---|---|---|---|
| Phosphofructokinase | ATP/ADP | 8-Br-ATP / 8-Br-ADP | No allosteric inhibition/activation observed | nih.gov |
| Isocitrate Dehydrogenase | ADP | 8-Br-ADP | Lost capability to act as an allosteric activator | nih.gov |
| Glutamate Dehydrogenase | ADP | 8-Br-ADP | Lost capability to act as an allosteric activator | nih.gov |
| Fructose-1,6-bisphosphatase | AMP | 8-Br-AMP | Lost capability to act as an allosteric inhibitor | nih.gov |
Nucleic Acid Interactions and Conformational Dynamics
The modification of nucleic acids with analogs like 8-bromoadenine is a powerful strategy for studying their structure, dynamics, and function. The bromine atom at the C8 position induces a steric clash with the sugar ring, forcing the nucleoside to favor a syn conformation around the glycosidic bond, in contrast to the typical anti conformation of natural adenine. This single modification can have profound effects on the local and global structure of DNA and RNA.
Incorporation into DNA and RNA Structures for Probing Conformational Changes
8-Bromoadenine, in its nucleoside or nucleotide triphosphate form, can be incorporated into DNA and RNA strands using standard solid-phase synthesis or enzymatically via polymerases. nih.gov Once incorporated, it serves as a localized probe of nucleic acid conformation. The strong preference for the syn conformation can induce significant structural perturbations, such as promoting the transition from the canonical right-handed B-DNA to the left-handed Z-DNA helix, particularly in sequences with alternating purine-pyrimidine steps.
The specific labeling in this compound is crucial for NMR-based structural studies. NMR spectroscopy can be used to monitor the local environment of the labeled adenine analog within a larger DNA or RNA molecule. nih.govplos.org Changes in the chemical shifts of the 13C and 15N nuclei provide high-resolution data on conformational transitions, helping to identify and characterize non-canonical structures or short-lived "excited states" that may be biologically relevant. plos.org These studies are essential for understanding how DNA and RNA molecules fold and adapt to perform their functions.
| Property | Canonical Adenine (in B-DNA) | 8-Bromoadenine | Primary Consequence |
|---|---|---|---|
| Preferred Glycosidic Torsion Angle | anti | syn | Alters base orientation relative to the sugar-phosphate backbone |
| Impact on Helical Structure | Maintains standard B-form helix | Can induce local B-to-Z transition or other non-canonical structures | Significant change in global and local helical parameters |
| Utility of 13C15N Labels | N/A (in unlabeled form) | Allows for site-specific tracking of the analog's conformation and dynamics | Enables detailed structural analysis by NMR spectroscopy |
Investigation of DNA-Mediated Electron Transfer with 8-Bromoadenine Analogs
DNA-mediated electron transfer (ET) is a fundamental process relevant to both biological signaling and DNA damage and repair. 8-Bromoadenine serves as an effective probe for these phenomena due to its properties as an electron acceptor. Upon accepting an electron, the carbon-bromine bond is readily cleaved, leading to the formation of an adenine radical and a bromide anion. acs.org This irreversible decomposition provides a clear signal that an electron transfer event has occurred.
In experimental setups, 8-bromoadenine can be placed at specific locations within a DNA strand to act as a site-selective electron trap. acs.org By initiating electron transfer from a donor molecule and monitoring the cleavage of the C-Br bond, researchers can measure the efficiency and distance dependence of electron transfer through the DNA helix. acs.org This has demonstrated that DNA can act as a molecular wire, facilitating charge transport over significant distances. Because of its ability to be activated by low-energy electrons, 8-bromoadenine is also investigated as a potential radiosensitizer in cancer therapy, enhancing DNA damage upon irradiation. researchgate.netmedchemexpress.com The 13C2,15N2 labels in the adenine ring would not directly affect the electron transfer process itself but could be used in mass spectrometry-based assays to precisely identify and quantify the debrominated adenine product within a complex mixture.
| Experimental Context | Role of 8-Bromoadenine | Key Finding | Reference |
|---|---|---|---|
| Plasmon-Induced Dissociation | Hot electron acceptor | Dissociative electron transfer cleaves the C-Br bond, forming adenine. | researchgate.net |
| DNA Wire Experiments | Reactive probe for charge transport | Demonstrates that DNA can mediate electron transfer over several nanometers. | acs.org |
| Radiosensitization | Enhancer of radiation-induced damage | Reacts with low-energy electrons generated by ionizing radiation to induce DNA strand breaks. | researchgate.netmedchemexpress.com |
| Radiation Chemistry Studies | Site-selective electron trap | Readily captures hydrated electrons, leading to quantitative debromination. | acs.org |
Role of 8 Bromoadenine 13c2,15n2 As a Molecular Probe and Analog for Biological Systems
Investigating Molecular Recognition Processes and Binding Sites
Molecular recognition—the specific interaction between two or more molecules—is fundamental to nearly all biological processes. 8-Bromoadenine-13C2,15N2 is an ideal tool for probing these interactions, particularly within adenine-binding pockets of proteins and nucleic acids.
The substitution at the C8 position with a bulky bromine atom significantly influences the molecule's conformation. In nucleosides, the C8 position is adjacent to the glycosidic bond that connects the base to the ribose sugar. Substitution at this position creates steric hindrance that favors the syn conformation around the glycosidic bond, in contrast to the anti conformation typically preferred by unmodified adenine (B156593) nucleosides. This enforced conformational change can dramatically alter binding affinity and specificity.
Research on analogs such as 8-bromoadenosine (B559644) has demonstrated the profound impact of C8 substitution. For instance, studies on the 2',5'-oligoadenylate (2-5A) system, an important component of the innate immune response, showed that the placement of an 8-bromoadenosine (br⁸A) residue within a 2-5A trimer dramatically altered its ability to bind to and activate RNase L. nih.gov When br⁸A was placed at the 2'-terminal position, the analog bound to RNase L as effectively as the natural 2-5A, but when placed at the 5'-terminal or second position, binding was markedly decreased. nih.gov This highlights how the specific conformational constraints imposed by the 8-bromo group are critical for recognition at a specific binding site.
The isotopic labels of this compound enable the use of NMR-based techniques to study these recognition events in atomic detail. When the labeled analog binds to a target protein, changes in the chemical environment of the ¹³C and ¹⁵N nuclei can be observed as chemical shift perturbations in the NMR spectrum. nsf.gov By monitoring these changes, researchers can precisely identify which atoms of the probe are involved in the interaction, thereby mapping the binding site and characterizing the strength of the interaction. researchgate.net This dual-functionality allows for a comprehensive investigation: the 8-bromo group acts as a physical and conformational probe, while the isotopic labels provide a high-resolution spectroscopic readout of the binding event.
| Analog Position in 2-5A Trimer | Relative Binding to RNase L | Implication for Molecular Recognition |
| Unmodified (Control) | 100% | Natural conformation fits the binding pocket optimally. |
| 8-Br-Adenosine at 5'-terminus | Markedly Decreased | The syn conformation is sterically or electronically disfavored at this subsite. nih.gov |
| 8-Br-Adenosine at 2nd position | Markedly Decreased | The binding pocket for the middle nucleotide cannot accommodate the syn conformation. nih.gov |
| 8-Br-Adenosine at 2'-terminus | ~100% | The syn conformation is tolerated or even preferred at the 2'-terminal binding site. nih.gov |
Allosteric Effector Mimicry and Enzymatic Modulation
Allosteric regulation is a vital mechanism for controlling protein function, where the binding of an effector molecule to one site on a protein influences the activity at a distant site. Adenine nucleotides like ATP and ADP are common allosteric effectors. While 8-bromoadenine (B57524) analogs can mimic the general structure of adenine, their ability to function as allosteric effectors is often compromised.
A comprehensive study on the enzymatic properties of 8-bromoadenine nucleotides (8-Br-ATP and 8-Br-ADP) investigated their roles as substrates and allosteric effectors for various mitochondrial enzymes, including phosphofructokinase and isocitrate dehydrogenase. nih.gov The study found that while these analogs could substitute for ATP and ADP as substrates in many phosphotransferase reactions (albeit with reduced efficiency), they almost universally failed to act as allosteric effectors. nih.govacs.org For example, where ATP would normally inhibit or activate an enzyme allosterically, 8-Br-ATP was found to be ineffective.
This loss of allosteric capability suggests that the structural requirements for triggering the allosteric conformational change are much more stringent than those for binding to the active site. nih.gov The subtle changes in geometry, electronics, and conformational preference induced by the C8-bromine substitution are sufficient to prevent the analog from inducing the precise structural transition in the enzyme that is necessary for allosteric communication between distant sites.
The ¹³C and ¹⁵N labels in this compound would be instrumental in studying the molecular basis for this failure of allosteric mimicry. Using advanced NMR techniques, one could compare the conformational dynamics of an enzyme when bound to its natural allosteric effector (e.g., ATP) versus when it is bound to the 8-bromo analog. Such an experiment could reveal whether the analog fails to induce the necessary conformational shift or if it binds in a manner that stabilizes an inactive or non-allosteric state. This information is crucial for understanding the delicate structural balance required for allosteric regulation and for the rational design of novel allosteric modulators.
| Compound | Role as Substrate (Phosphotransferases) | Role as Allosteric Effector |
| ATP/ADP | Effective phosphate (B84403) donor/acceptor | Effective modulator for enzymes like phosphofructokinase and isocitrate dehydrogenase. |
| 8-Br-ATP/8-Br-ADP | Can substitute for natural nucleotides, but with generally reduced capacity. nih.gov | In almost all investigated cases, the capability to act as an allosteric effector was lost. nih.gov |
Computational and Theoretical Studies Complementing Experimental Research
Quantum Mechanical Calculations of Tautomeric Equilibria and Stability
Quantum mechanical calculations are crucial for understanding the tautomeric equilibria and relative stability of different forms of purine (B94841) analogs like 8-Bromoadenine (B57524). Adenine (B156593) itself can exist in several tautomeric forms, and the introduction of a bromine atom at the C8 position influences the electronic distribution and, consequently, the stability of these tautomers.
Theoretical studies on adenine and its derivatives have shown that the N9-H and N7-H tautomers are the most significant in the gas phase. The Ade-N9H tautomeric form is generally the most stable. Computational models, including density functional theory (DFT) and second-order perturbation theory methods, are employed to estimate the gas-phase tautomeric equilibria. These calculations help in determining the relative energies of different tautomers and the energy barriers for interconversion. For instance, theoretical investigations have explored the intramolecular proton transfer and the tautomeric transformation between Ade-N9H and Ade-N7H.
Solvent effects are also a critical consideration and are often included in calculations using both continuum and discrete solvation models. The presence of a solvent, like water, can significantly alter the relative stabilities of tautomers. For example, water-assisted tautomerization processes have been computationally demonstrated for related compounds, showing that solvent molecules can lower the energy barrier for proton transfer. While specific energy values for 8-Bromoadenine-13C2,15N2 are not available, the principles derived from studies on adenine and other derivatives provide a framework for understanding its tautomeric behavior.
| Tautomer | Description | Relative Stability (General Trend) |
| N9-H | Proton is on the N9 nitrogen of the imidazole (B134444) ring. | Generally the most stable tautomer in the gas phase. |
| N7-H | Proton is on the N7 nitrogen of the imidazole ring. | Slightly less stable than the N9-H tautomer. |
| Amino-imino | Involves proton transfer from the exocyclic amino group to a ring nitrogen. | Generally higher in energy and less stable. |
Density Functional Theory (DFT) for Electron Attachment and Dissociation Pathways
Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure and reactivity of molecules. For 8-Bromoadenine, DFT calculations have been instrumental in understanding its interaction with low-energy electrons (LEEs), a key aspect of its potential as a DNA radiosensitizer in cancer therapy.
Studies have shown that when 8-Bromoadenine attaches an electron, it can form a temporary negative ion. DFT calculations reveal that this process can lead to a stable parent anion, particularly at electron energies below 3 eV. A notable finding from these calculations is the nature of the bond between the bromine and the C8 atom in the anion state. This bond is significantly elongated, with the majority of the negative charge localizing on the bromine atom and the spin density primarily on the C8 atom.
This initial electron attachment is often a precursor to dissociation. The primary dissociation pathway for the 8-Bromoadenine anion is the cleavage of the C-Br bond. This process, known as dissociative electron attachment (DEA), is a critical step in the radiosensitizing action of brominated nucleobases. The cleavage of the C-Br bond results in the formation of a bromide anion (Br-) and a highly reactive adeninyl radical. This radical can then induce further damage, such as strand breaks, in nearby DNA.
The mechanistic details of debromination upon electron attachment have been elucidated through a combination of experimental techniques and DFT calculations. These studies indicate that the electron adducts of 8-Bromoadenine can eject a bromide ion to produce short-lived tautomers of the resulting radical.
| Process | Description | Key Findings from DFT |
| Electron Attachment | Capture of a low-energy electron by 8-Bromoadenine. | Formation of a stable parent anion at energies < 3 eV. |
| Anion Structure | Electronic and geometric structure of the 8-Bromoadenine anion. | Elongated C8-Br bond; charge localization on Br, spin on C8. |
| Dissociation Pathway | Fragmentation of the temporary negative ion. | Predominant cleavage of the C-Br bond (dissociative electron attachment). |
| Products | Species formed after dissociation. | Bromide anion (Br-) and an adeninyl radical. |
Molecular Dynamics Simulations of 8-Bromoadenine-Biomolecule Interactions
Molecular dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. This technique provides detailed insights into the structure, dynamics, and thermodynamics of biological macromolecules and their interactions with other molecules, such as ligands or drugs.
In the context of 8-Bromoadenine, MD simulations would be invaluable for understanding its behavior when incorporated into DNA or interacting with proteins. Such simulations could reveal how the presence of this modified nucleobase affects the local DNA structure, flexibility, and hydration patterns. For instance, studies on other modified bases, like 8-oxoguanine, have used MD simulations to show significant alterations in the DNA backbone and the surrounding water and ion environment, which are thought to be important for recognition by DNA repair enzymes. nih.gov
While specific MD simulation studies focusing on 8-Bromoadenine-biomolecule interactions are not extensively documented in the available literature, the general principles of this methodology are well-established. An MD simulation of an 8-Bromoadenine-containing DNA duplex would involve:
System Setup: Building a model of the DNA helix with 8-Bromoadenine at a specific position, solvating it in a box of water molecules, and adding counterions to neutralize the system.
Simulation: Solving Newton's equations of motion for all atoms in the system over a period of time, typically nanoseconds to microseconds.
Analysis: Examining the trajectory of the simulation to understand conformational changes, interaction energies, and the dynamics of the system.
Such studies could provide crucial information on how 8-Bromoadenine might influence DNA replication and transcription, or how it might be recognized by cellular machinery, which is central to its function as a therapeutic agent. This remains an important area for future computational research.
Future Directions in Research Utilizing 8 Bromoadenine 13c2,15n2
Advancements in High-Resolution NMR and MS Methodologies for Complex Biological Systems
The primary limitation in studying biological systems is often their complexity. The unique isotopic signature of 8-Bromoadenine-13C2,15N2 offers a powerful handle to overcome spectral crowding and sensitivity issues inherent in Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS). nih.govnih.gov
Future NMR studies will benefit immensely from the incorporation of this analog into RNA and DNA structures. The presence of ¹³C and ¹⁵N isotopes is crucial for employing advanced multidimensional heteronuclear NMR experiments, which are essential for determining the three-dimensional structures of nucleic acids and their complexes with proteins or small molecules. isotope.comamericanpeptidesociety.org These labels allow for the unambiguous assignment of resonances that would otherwise be indistinguishable from the background signals of a large biomolecule. americanpeptidesociety.org Cryogenic probe technology and hyperpolarization techniques are further enhancing NMR sensitivity, which, when combined with specific isotopic labeling, will enable detailed analysis of larger and more complex biological assemblies that were previously intractable. creative-biostructure.comyoutube.comnih.gov
In the realm of mass spectrometry, this compound is an ideal internal standard for quantifying the uptake and turnover of adenine (B156593) analogs in cells and tissues. Its known mass shift allows for precise differentiation from its unlabeled counterparts. mdpi.com Advanced techniques like liquid chromatography-mass spectrometry (LC-MS) can be used to trace the metabolic fate of the compound, identifying downstream metabolites and providing insights into enzymatic processing. mdpi.comnih.gov This is particularly valuable in "omics" disciplines like metabolomics, where rapid and quantitative analysis is crucial for understanding metabolic networks. creative-biostructure.comacs.org
| Technique | Advantage of this compound Labeling | Future Application |
| High-Resolution NMR | Reduces spectral overlap and enables multidimensional experiments (e.g., HSQC, HNCO). americanpeptidesociety.orgacs.org | Determining atomic-resolution structures of large RNA-protein complexes and studying conformational dynamics during function. msu.edu |
| Mass Spectrometry (MS) | Serves as a heavy internal standard for precise quantification and allows for unambiguous tracing of metabolic pathways. mdpi.comnih.gov | Quantitative flux analysis of purine (B94841) salvage and modification pathways in disease models. creative-proteomics.com |
| Isotope-Resolved Metabolomics | Enables tracking of the labeled atoms through interconnected metabolic networks (SIRM). nih.govacs.org | Mapping the complete metabolic network of adenine analogs and identifying points of pathway intersection or inhibition. |
Integration with Single-Molecule Techniques for Dynamic Studies
Single-molecule techniques, such as Förster Resonance Energy Transfer (FRET), have revolutionized the study of molecular dynamics by allowing the observation of individual molecules in real time. basicmedicalkey.com While FRET relies on fluorescent labels, the incorporation of this compound into nucleic acids studied by these methods provides a powerful complementary approach. The isotopic label acts as a "silent" marker, not interfering with the fluorescence measurements but providing a unique identifier for the molecule of interest in subsequent analyses.
For example, a population of DNA molecules could be studied by single-molecule FRET to observe dynamic processes like DNA repair or replication. basicmedicalkey.comnih.gov The same sample could then be analyzed by mass spectrometry. The presence of the isotopic signature from this compound would allow researchers to specifically isolate and identify the reaction products of only those molecules that were observed in the FRET experiment.
Furthermore, emerging techniques that can directly detect isotopic labels at the single-cell level, such as nanoscale secondary ion mass spectrometry (NanoSIMS) and Raman microspectroscopy, can be combined with isotopic labeling to visualize the uptake and localization of this compound within individual cells. nih.gov This allows for a direct link between a cell's metabolic activity and its genotype, providing unprecedented insight into metabolic heterogeneity within a population. nih.govacs.org
| Technique | Role of this compound | Future Application |
| Single-Molecule FRET | Acts as a latent identifier for molecules analyzed by fluorescence, enabling subsequent MS or NMR analysis on the exact same population. researchgate.net | Correlating dynamic conformational changes observed by FRET with specific biochemical modifications identified by MS. |
| NanoSIMS | Provides a traceable marker for imaging the subcellular distribution of the adenine analog. nih.gov | Visualizing the incorporation of the analog into specific cellular compartments, such as the nucleus or mitochondria, in real-time. |
| Raman Microspectroscopy | The isotopic labels induce a detectable shift in the Raman spectrum, allowing for label-free detection and tracking of metabolic activity. acs.org | Monitoring the metabolic processing of the adenine analog in living cells without the need for destructive analysis. |
Exploration of Novel Biochemical Reactions and Pathways in Vivo
Stable isotope tracing is a cornerstone of metabolic research, enabling the elucidation of complex biochemical pathways. nih.govkuleuven.be The use of this compound as a metabolic tracer in vivo will allow researchers to investigate the fate of this purine analog with high precision. By introducing the labeled compound into cell cultures or animal models, its journey through various metabolic pathways can be tracked using MS and NMR. nih.govnih.gov
This approach is invaluable for discovering previously unknown enzymatic reactions or aberrant metabolic pathways associated with diseases like cancer. nih.govbiorxiv.org For instance, researchers can determine whether the 8-bromo substituent is removed, or if the entire molecule is incorporated into cellular nucleic acids. The distinct mass shift provided by the four stable isotopes makes it possible to distinguish the tracer and its metabolites from the large endogenous pool of natural adenine. f1000research.comvanderbilt.edu This enables a clear and quantitative assessment of how the analog is processed, which pathways it enters, and what the ultimate metabolic products are. kuleuven.benih.gov
| Metabolic Process | Tracer | Potential Downstream Labeled Metabolite | Detected Mass Shift (vs. Unlabeled) |
| Nucleoside Formation | 8-Bromoadenine-¹³C₂,¹⁵N₂ | 8-Bromo-2'-deoxyadenosine-¹³C₂,¹⁵N₂ | +4 Da |
| Incorporation into DNA | 8-Bromoadenine-¹³C₂,¹⁵N₂ | DNA strand containing the labeled analog | Detectable after enzymatic digestion to mononucleotides |
| Debromination | 8-Bromoadenine-¹³C₂,¹⁵N₂ | Adenine-¹³C₂,¹⁵N₂ | +4 Da (relative to natural adenine) |
| Hypoxanthine Conversion | 8-Bromoadenine-¹³C₂,¹⁵N₂ | 8-Bromohypoxanthine-¹³C₂,¹⁵N₁ | +3 Da |
Development of New Functionalized Nucleic Acids and Enzymes via Analog Incorporation
The 8-bromo modification on the adenine base is a versatile chemical handle for further functionalization. rsc.org This position can be used to attach a wide variety of chemical groups, such as fluorophores, cross-linking agents, or catalytic moieties, through established chemical reactions. acs.org The enzymatic incorporation of this compound (or its triphosphate derivative) into DNA or RNA sequences using polymerases opens a pathway to creating novel functionalized nucleic acids. acs.orgoup.com
A particularly exciting future direction is the development of new nucleic acid enzymes, known as DNAzymes and ribozymes. nih.govnih.gov By incorporating the functionalized 8-bromoadenine (B57524) analog, researchers can introduce novel catalytic capabilities that are not possible with the four standard nucleobases. nih.govresearchgate.net The ¹³C and ¹⁵N labels embedded within the analog would then serve as invaluable spectroscopic probes for elucidating the structure and catalytic mechanism of these engineered enzymes using high-resolution NMR. acs.orgnih.gov This integrated approach of chemical modification and isotopic labeling will allow for the rational design and optimization of nucleic acid catalysts for applications in diagnostics, gene silencing, and therapeutics. researchgate.netnih.govoup.com
| Functionalization at C8-Position | Potential Application | Role of ¹³C/¹⁵N Labels |
| Attachment of a catalytic group (e.g., imidazole) | Creation of a novel DNAzyme with RNA cleavage activity. nih.gov | Probing the structure of the catalytic core and monitoring conformational changes upon substrate binding via NMR. |
| Conjugation of a fluorescent probe | Development of a biosensor that reports on DNA-protein interactions. | Verifying the integrity and location of the probe within the nucleic acid structure. |
| Introduction of a photo-cross-linking agent | Mapping the binding sites of proteins on a specific DNA or RNA sequence. | Aiding in the identification of cross-linked peptides by mass spectrometry. |
| Linkage of a bulky hydrophobic group | Modulating the activity of a ribozyme or aptamer through allosteric effects. | Studying the dynamic changes in the nucleic acid structure induced by the modification. |
Q & A
Q. What advanced techniques validate the role of this compound in epigenetic modulation?
- Answer : Chromatin immunoprecipitation sequencing (ChIP-seq) with 15N-labeled histones can map bromine-induced chromatin remodeling. Crosslink with formaldehyde, shear DNA, and immunoprecipitate using anti-5-bromodeoxyuridine antibodies. Quantify enrichment via qPCR or sequencing .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
